

systematic review and meta-analysis of lenacapavir clinical trial outcomes

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Lenacapavir: A New Frontier in HIV Treatment and Prevention

A systematic review and meta-analysis of clinical trial outcomes reveals **lenacapavir** as a potent and long-acting antiretroviral agent with a novel mechanism of action, offering a significant advancement in the management of HIV-1 infection, particularly for heavily treatment-experienced individuals and as a promising option for pre-exposure prophylaxis (PrEP).

Lenacapavir (brand name Sunlenca) is a first-in-class inhibitor of the HIV-1 capsid protein, a crucial component involved in multiple stages of the viral lifecycle.[1][2] Its unique mechanism of action disrupts capsid-mediated nuclear uptake of proviral DNA, virus assembly and release, and the formation of the capsid core, distinguishing it from all other existing classes of antiretrovirals.[1][2][3] This novel approach provides an effective treatment option for individuals with multidrug-resistant HIV-1 and presents a new paradigm for long-acting HIV prevention.[1][3]

Efficacy in Heavily Treatment-Experienced Individuals

Clinical trials have demonstrated the significant efficacy of **lenacapavir** in heavily treatment-experienced adults with multidrug-resistant HIV-1. The pivotal CAPELLA (NCT04150068)



phase 2/3 trial evaluated the safety and efficacy of **lenacapavir** in combination with an optimized background regimen (OBR).

Table 1: Efficacy Outcomes in the CAPELLA Trial (Week 52)

Outcome	Lenacapavir + OBR (n=36)	Placebo + Failing Regimen (n=12)
HIV-1 RNA <50 copies/mL	83%[4]	Not Applicable
HIV-1 RNA <200 copies/mL	86%[4]	Not Applicable
Mean CD4 Count Increase	83 cells/μL	Not Applicable

Data from the randomized cohort (Cohort 1) at 52 weeks.

The study met its primary endpoint, with a significantly higher proportion of participants receiving **lenacapavir** achieving a clinically meaningful viral load reduction compared to the placebo group.[4] After two years of treatment, 82% of participants receiving **lenacapavir** in combination with an OBR achieved HIV-1 RNA suppression.[5]

A Game-Changer for Pre-Exposure Prophylaxis (PrEP)

Lenacapavir's long-acting formulation, administered as a subcutaneous injection every six months, has shown exceptional efficacy for HIV prevention in the PURPOSE clinical trial program.

The PURPOSE 1 (NCT04994509) trial, which enrolled cisgender women, and the PURPOSE 2 (NCT04925752) trial, which enrolled a diverse population of cisgender men and gender-diverse people, demonstrated the superiority of **lenacapavir** over existing oral PrEP options.[6][7][8]

Table 2: Efficacy Outcomes in the PURPOSE Trials for PrEP



Trial	Population	Lenacapavir HIV Incidence (per 100 person-years)	Comparator HIV Incidence (per 100 person-years)	Efficacy vs. Background HIV Incidence
PURPOSE 1	Cisgender Women	0.00[6][9]	1.69 (Truvada)[9]	100%[6][10][11]
PURPOSE 2	Cisgender Men & Gender-Diverse People	0.10[7][9]	0.93 (Truvada)[9]	96%[7][11][12]

In the PURPOSE 1 trial, zero HIV infections were observed in the **lenacapavir** group, demonstrating 100% efficacy.[6][10][11] The PURPOSE 2 trial showed a 96% reduction in HIV incidence with **lenacapavir** compared to the background HIV incidence.[7][11][12] Both trials also showed the superiority of **lenacapavir** over daily oral Truvada for PrEP.[6][7][8][10]

Safety and Tolerability

Across clinical trials, **lenacapavir** has been generally well-tolerated. The most common adverse events reported were injection site reactions (ISRs), which were typically mild to moderate in severity.[6][13] In the CAPELLA trial, one participant discontinued the study drug due to an injection site reaction.[4] No new safety concerns were identified in the long-term follow-up of the CAPELLA trial or in the PURPOSE trials.[5][6][8]

Resistance Profile

The emergence of resistance to **lenacapavir** has been observed, primarily in the context of functional monotherapy in heavily treatment-experienced individuals with limited active drugs in their background regimen.[5][13] The primary resistance-associated mutation identified is Q67H in the HIV-1 capsid protein.[14] Other mutations such as M66I, K70 variations, and N74 variations have also been noted.[5] Importantly, **lenacapavir** does not exhibit cross-resistance to other existing classes of antiretroviral drugs.[1][14][15] In some cases, virologic resuppression has been achieved in patients with **lenacapavir** resistance by optimizing the background regimen while continuing **lenacapavir**.[5]



Experimental Protocols

The clinical trials cited in this review employed rigorous methodologies to assess the efficacy and safety of **lenacapavir**.

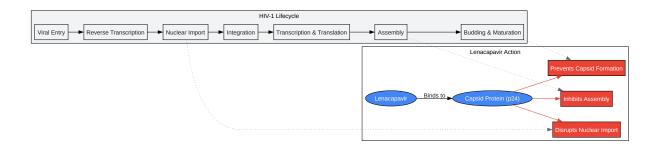
CAPELLA (NCT04150068) Trial Protocol: This was an international, phase 2/3, double-blind, placebo-controlled trial in heavily treatment-experienced adults with multidrug-resistant HIV-1. [4] Participants were randomized 2:1 to receive oral **lenacapavir** or placebo in addition to their failing regimen for 14 days.[4] Following the initial period, participants in the **lenacapavir** group received subcutaneous **lenacapavir** (927 mg) every 26 weeks and an optimized background regimen.[4] The primary endpoint was the proportion of participants with at least a 0.5 log10 copies/mL reduction in HIV-1 RNA from baseline at the end of the functional monotherapy period.[4]

PURPOSE 1 (NCT04994509) and PURPOSE 2 (NCT04925752) Trial Protocols: These were multi-center, double-blind, randomized, active-controlled phase 3 trials.[8][9] Participants were randomized to receive either subcutaneous **lenacapavir** every six months or daily oral PrEP (Truvada or Descovy).[6][7] The primary efficacy endpoint was the rate of incident HIV infections.[9] Adherence to the oral PrEP regimens was also assessed.[6]

Visualizing the Science

To better understand the underlying mechanisms and processes, the following diagrams illustrate the mechanism of action of **lenacapavir** and the workflow of a systematic review.

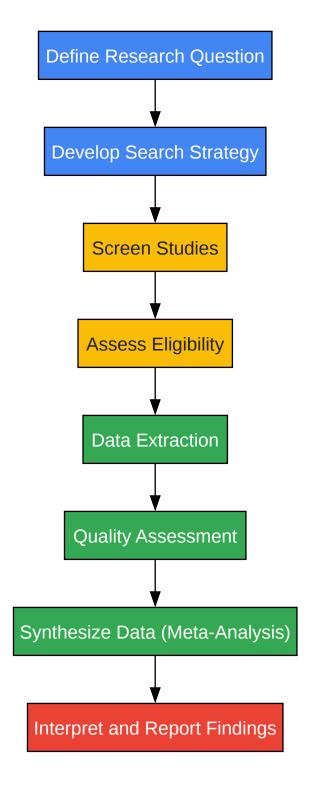




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Caption: Mechanism of action of lenacapavir, a first-in-class HIV-1 capsid inhibitor.





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Caption: A typical workflow for conducting a systematic review and meta-analysis.

Conclusion



Lenacapavir represents a significant breakthrough in HIV-1 therapeutics and prevention. Its novel mechanism of action, potent antiviral activity against multidrug-resistant strains, and convenient long-acting formulation address critical unmet needs in the management of HIV. The robust efficacy and favorable safety profile demonstrated in clinical trials position **lenacapavir** as a valuable new option for heavily treatment-experienced individuals and a highly effective and promising agent for pre-exposure prophylaxis. Further research and real-world data will continue to define its role in the evolving landscape of HIV care.

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